molecular formula C14H6N4S3 B1493563 7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene

Katalognummer: B1493563
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: OKPWFHACPSLUCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[136002,904,8010,14016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene is a complex organic compound characterized by its unique structure, which includes multiple heteroatoms and fused ring systems

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the fused ring system through cyclization of precursor molecules.

    Thiation Reactions: Introduction of sulfur atoms into the molecule using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Epoxidation and Ring-Opening: Formation of epoxide rings followed by ring-opening reactions to introduce the epithioetheno groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to form thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions at the heteroatoms or ring positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield thiols.

Wissenschaftliche Forschungsanwendungen

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[136002,904,8010,14

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.

Wirkmechanismus

The mechanism of action of 7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with DNA/RNA: Binding to nucleic acids to modulate gene expression.

    Cellular Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,59,8-Bis(epithioetheno)-6,7-dihydro-2-thia-1,3,6,7-tetraaza-2H-indene: A similar compound with slight structural differences.

    4,59,8-Bis(epithioetheno)-6,7-dihydro-2-thia-1,3,6,7-tetraaza-2H-pyridine: Another related compound with a different heterocyclic core.

Uniqueness

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene is unique due to its specific arrangement of heteroatoms and fused ring systems, which confer distinct chemical and physical properties. These properties may make it particularly useful in applications where other similar compounds are less effective.

Eigenschaften

Molekularformel

C14H6N4S3

Molekulargewicht

326.4 g/mol

IUPAC-Name

7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene

InChI

InChI=1S/C14H6N4S3/c1-3-19-13-5(1)15-9-7(13)11-12(18-21-17-11)8-10(9)16-6-2-4-20-14(6)8/h1-4,17-18H

InChI-Schlüssel

OKPWFHACPSLUCP-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C1N=C3C2=C4C(=C5C3=NC6=C5SC=C6)NSN4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.